molecular formula C13H16N6O3 B14151954 2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol CAS No. 714286-88-1

2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol

Cat. No.: B14151954
CAS No.: 714286-88-1
M. Wt: 304.30 g/mol
InChI Key: RIQCUORRZCTUGA-UHFFFAOYSA-N
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Description

2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol is a complex organic compound with a unique structure that includes an amino group, a nitro group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include nitric acid, sulfuric acid, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced techniques such as continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

714286-88-1

Molecular Formula

C13H16N6O3

Molecular Weight

304.30 g/mol

IUPAC Name

2-[[6-amino-2-(N-methylanilino)-5-nitropyrimidin-4-yl]amino]ethanol

InChI

InChI=1S/C13H16N6O3/c1-18(9-5-3-2-4-6-9)13-16-11(14)10(19(21)22)12(17-13)15-7-8-20/h2-6,20H,7-8H2,1H3,(H3,14,15,16,17)

InChI Key

RIQCUORRZCTUGA-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NCCO)[N+](=O)[O-])N

solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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